N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane
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Overview
Description
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane, also known as N-PPAP, is a synthetic compound that belongs to the class of phenylethylamines. It is a psychoactive substance that has been studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology.
Mechanism Of Action
The exact mechanism of action of N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane is not fully understood. However, it is believed to work by modulating the levels of dopamine and other neurotransmitters in the brain. N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has been shown to increase the release of dopamine and to inhibit the reuptake of dopamine, which may contribute to its psychoactive effects.
Biochemical And Physiological Effects
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, in the brain. N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has also been shown to enhance cognitive function, improve mood, and reduce anxiety in animal models.
Advantages And Limitations For Lab Experiments
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has several advantages for lab experiments. It is a synthetic compound that can be easily produced in high yields and purity. It has also been shown to have low toxicity and to be well-tolerated in animal models. However, there are also limitations to its use in lab experiments. The exact mechanism of action is not fully understood, and there is limited research on its long-term effects.
Future Directions
There are several future directions for the research on N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane. One area of interest is its potential use in the treatment of depression, anxiety, and addiction. Further research is needed to fully understand the mechanism of action and to determine the optimal dosage and administration route. Additionally, the long-term effects of N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane need to be studied to ensure its safety for human use.
In conclusion, N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane is a synthetic compound that has been studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology. Its synthesis method has been optimized to produce high yields of pure N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane. N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has been shown to have neuroprotective properties, to enhance cognitive function, and to reduce anxiety in animal models. However, further research is needed to fully understand the mechanism of action and to determine its potential uses in human medicine.
Synthesis Methods
The synthesis of N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane involves the reaction of 3-phenyl-n-propylamine with benzaldehyde in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with nitroethane to yield N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane. This synthesis method has been optimized to produce high yields of pure N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane.
Scientific Research Applications
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has been studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology. It has been shown to have neuroprotective properties and to enhance cognitive function in animal models. N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has also been investigated for its potential use in the treatment of depression, anxiety, and addiction.
properties
CAS RN |
131903-56-5 |
---|---|
Product Name |
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane |
Molecular Formula |
C18H24ClN |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
(2R)-1-phenyl-N-(3-phenylpropyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C18H23N.ClH/c1-16(15-18-11-6-3-7-12-18)19-14-8-13-17-9-4-2-5-10-17;/h2-7,9-12,16,19H,8,13-15H2,1H3;1H/t16-;/m1./s1 |
InChI Key |
NOOYIVIUEHDMSF-PKLMIRHRSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)NCCCC2=CC=CC=C2.Cl |
SMILES |
CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2.Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2.Cl |
Other CAS RN |
131903-56-5 |
synonyms |
N-(3-phenyl-n-propyl)-1-phenyl-2-aminopropane PPAP R(-)-N-(3-phenyl-n-propyl)-1-phenyl-2-aminopropane hydrochloride R(-)PPAP |
Origin of Product |
United States |
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